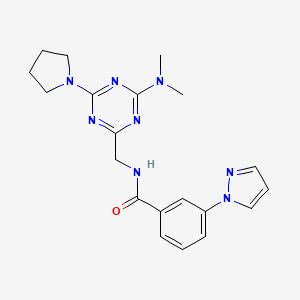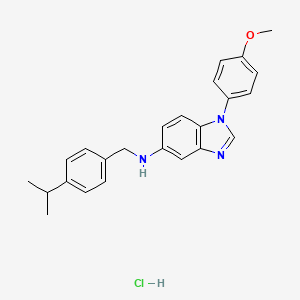
ST-193 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ST-193 (chlorhydrate) est un puissant inhibiteur à large spectre des arénavirus. Il a montré une efficacité contre des virus tels que Guanarito, Junin, Lassa et Machupo, avec des valeurs de CI50 de 0,44, 0,62, 1,4 et 3,1 nM, respectivement . Ce composé est principalement utilisé dans la recherche scientifique pour ses propriétés antivirales.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ST-193 (chlorhydrate) implique plusieurs étapes, commençant par la préparation du noyau benzimidazole. Les étapes clés comprennent:
Formation du noyau benzimidazole : Ceci implique la condensation de l'o-phénylène diamine avec un dérivé d'acide carboxylique en milieu acide.
Réactions de substitution : Le noyau benzimidazole est ensuite soumis à des réactions de substitution pour introduire divers groupes fonctionnels.
Formation du chlorhydrate : La dernière étape implique la conversion de la base libre en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle de ST-193 (chlorhydrate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique:
Synthèse en masse : Synthèse à grande échelle du noyau benzimidazole et des réactions de substitution subséquentes.
Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.
Conversion en sel de chlorhydrate : Le composé purifié est ensuite converti en son sel de chlorhydrate et séché pour obtenir le produit final.
Analyse Des Réactions Chimiques
Types de réactions
ST-193 (chlorhydrate) subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur le noyau benzimidazole.
Substitution : Le composé subit des réactions de substitution pour introduire différents substituants sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles dans des conditions contrôlées.
Produits majeurs
Les principaux produits formés à partir de ces réactions comprennent divers dérivés benzimidazoles substitués, qui peuvent être modifiés davantage pour des applications de recherche spécifiques .
Applications de la recherche scientifique
ST-193 (chlorhydrate) a un large éventail d'applications de recherche scientifique:
Chimie : Utilisé comme composé modèle pour étudier la chimie du benzimidazole et ses dérivés.
Biologie : Investigé pour ses propriétés antivirales contre les arénavirus et autres agents pathogènes viraux.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des infections virales, en particulier celles causées par les arénavirus.
Industrie : Utilisé dans le développement de médicaments antiviraux et comme composé de référence dans la recherche antivirale.
Mécanisme d'action
ST-193 (chlorhydrate) exerce ses effets antiviraux en inhibant l'entrée des arénavirus dans les cellules hôtes. Le composé cible la glycoprotéine de l'enveloppe virale, empêchant le virus de se lier et d'entrer dans la cellule hôte. Cette inhibition perturbe le cycle de réplication virale, réduisant la charge virale et améliorant la survie des hôtes infectés .
Applications De Recherche Scientifique
ST-193 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying benzimidazole chemistry and its derivatives.
Biology: Investigated for its antiviral properties against arenaviruses and other viral pathogens.
Medicine: Explored as a potential therapeutic agent for treating viral infections, particularly those caused by arenaviruses.
Industry: Utilized in the development of antiviral drugs and as a reference compound in antiviral research.
Mécanisme D'action
ST-193 (hydrochloride) exerts its antiviral effects by inhibiting the entry of arenaviruses into host cells. The compound targets the viral envelope glycoprotein, preventing the virus from binding to and entering the host cell. This inhibition disrupts the viral replication cycle, reducing the viral load and enhancing the survival of infected hosts .
Comparaison Avec Des Composés Similaires
Composés similaires
LHF-535 : Un analogue optimisé de ST-193, ciblant également la glycoprotéine de l'enveloppe de l'arénavirus.
Ribavirine : Un antiviral à large spectre utilisé pour le traitement de diverses infections virales, notamment les arénavirus.
Favipiravir : Un autre antiviral à large spectre ayant une activité contre les virus à ARN.
Unicité
ST-193 (chlorhydrate) est unique en raison de sa forte puissance et de sa spécificité pour les arénavirus. Ses faibles valeurs de CI50 indiquent une forte activité antivirale à des concentrations très faibles, ce qui en fait un outil précieux dans la recherche antivirale .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O.ClH/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21;/h4-14,16-17,25H,15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSYVDRCHMVRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
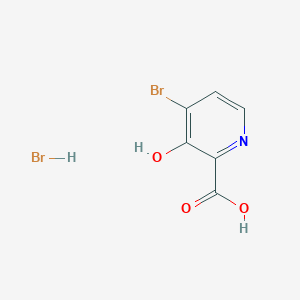
![2-phenoxy-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide](/img/structure/B2488764.png)

![3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488766.png)

![ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488768.png)

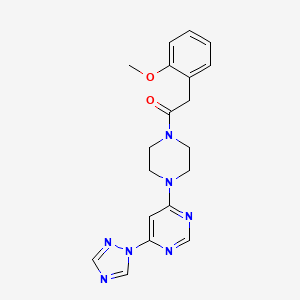

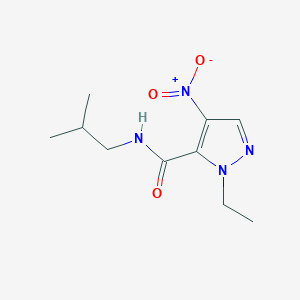
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methylbenzamide](/img/structure/B2488778.png)
methanone](/img/structure/B2488780.png)
![2-bromo-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2488781.png)
